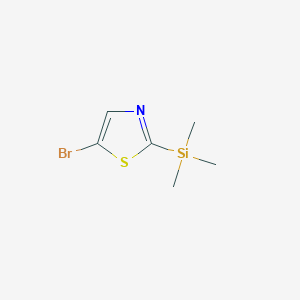

5-Bromo-2-(trimethylsilyl)thiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Organic Synthesis

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. bldpharm.comorganic-chemistry.org Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its importance as a "privileged scaffold." organic-chemistry.orgnih.gov Thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. bldpharm.comnih.gov This has led to their incorporation into a number of FDA-approved drugs, such as the antibacterial agent Sulfathiazole and the anti-inflammatory drug Meloxicam. bldpharm.com

Beyond its biological significance, the thiazole moiety is a versatile building block in organic synthesis. pharmaguideline.com The ring is relatively stable but can be selectively functionalized at the C2, C4, and C5 positions. pharmaguideline.comslideshare.net The electron distribution within the ring makes the C2 proton particularly acidic and thus easily removed by strong bases, creating a nucleophilic center for building complexity. pharmaguideline.com Conversely, the ring can undergo electrophilic substitution, which typically occurs at the C5 position if it is unsubstituted. pharmaguideline.comslideshare.net This tunable reactivity allows chemists to use thiazoles as key intermediates in the synthesis of complex molecular architectures. nih.govnih.gov

Role of Organosilicon Reagents in Strategic Chemical Transformations

Organosilicon reagents have become indispensable tools in contemporary organic synthesis, offering a unique combination of stability and reactivity. d-nb.info The carbon-silicon (C-Si) bond is notably stable, yet it can be cleaved under specific, often mild, conditions. iupac.org This controlled lability is central to their utility. One of the most significant applications of organosilanes is in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), where they serve as stable, non-toxic alternatives to organoboron or organotin compounds. d-nb.info

The trimethylsilyl (B98337) (TMS) group, in particular, has found widespread use as a protecting group, a steric director, and a masked carbanion. pharmaguideline.comiupac.org In heterocyclic chemistry, a TMS group can be installed at a specific position via lithiation and quenching with a silicon electrophile like trimethylsilyl chloride. iupac.orgorgsyn.org This silylated position is then activated for a range of transformations. For instance, the TMS group can be readily removed via protodesilylation using mild acids or fluoride (B91410) sources, regenerating the C-H bond. iupac.orgsigmaaldrich.com It can also undergo ipso-substitution, where the silyl (B83357) group is directly replaced by an electrophile, a process known as carbodesilylation. iupac.orgacs.org This reactivity makes organosilicon compounds, especially silylated heterocycles, powerful strategic intermediates for constructing carbon-carbon and carbon-heteroatom bonds.

Positioning of 5-Bromo-2-(trimethylsilyl)thiazole within Functionalized Thiazole Chemistry

This compound emerges as a highly valuable and versatile bifunctional building block in the landscape of functionalized thiazoles. Its strategic importance lies in the orthogonal reactivity of its two distinct functional groups: the bromo substituent at the C5 position and the trimethylsilyl group at the C2 position.

The C5-Bromo Group: This serves as a classical handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl substituents at this position. d-nb.inforesearchgate.net The reactivity of halogenated thiazoles in such transformations is well-documented, providing a reliable pathway for molecular elaboration. nih.gov

The C2-Trimethylsilyl Group: This group acts as a stable and masked equivalent of a 2-lithiothiazole. iupac.orgorgsyn.org The C2 position of thiazole is the most acidic, and direct lithiation can sometimes be problematic due to competing reactions or instability. The 2-TMS derivative provides a stable synthon that can be activated for subsequent reactions. It can undergo clean protodesilylation to install a hydrogen atom or participate in carbodesilylation reactions with various electrophiles. iupac.org This allows for the precise and controlled formation of a new bond at the C2 position after the C5 position has been functionalized, or vice-versa.

This dual functionality allows for a programmed, stepwise synthesis. A chemist can first perform a cross-coupling reaction at the C5-bromo position and then, in a subsequent step, unmask and react the C2 position. This positions this compound as a linchpin for creating diverse, highly substituted thiazole derivatives that would be difficult to access through other means.

Detailed Research Findings

Synthesis: The preparation of (trimethylsilyl)thiazoles is typically achieved by the lithiation of a bromothiazole followed by quenching with trimethylsilyl chloride. iupac.orgorgsyn.org A probable route to this compound would involve the treatment of 2,5-dibromothiazole (B130459) with one equivalent of an organolithium reagent like n-butyllithium at low temperature. The greater acidity of the C2 proton directs the halogen-metal exchange to this position preferentially, forming 5-bromo-2-lithiothiazole, which is then trapped with trimethylsilyl chloride.

Reactivity and Applications: The utility of this compound is best illustrated by considering the established reactivity of its functional components, which can be exploited in a sequential manner.

Functionalization at C5 via Cross-Coupling: The bromo group is a prime site for introducing molecular complexity. The table below shows representative Suzuki-Miyaura coupling reactions, a common strategy for forming C-C bonds with such substrates.

| Entry | Aryl Boronic Acid | Catalyst / Base | Product Structure | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(Bromomethyl)-5-phenylthiophene | d-nb.info |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | d-nb.info |

| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(Bromomethyl)-5-(3-nitrophenyl)thiophene* | nih.gov |

Data from reactions on the analogous 2-bromo-5-(bromomethyl)thiophene (B1590285) scaffold, illustrating the principle of C-Br bond activation in Suzuki couplings.

Functionalization at C2 via Desilylation: Following modification at the C5 position, the trimethylsilyl group at C2 can be selectively removed or replaced. This unmasks the C2 position for further derivatization.

| Transformation | Reagents | Product | Key Feature | Reference |

| Protodesilylation | Dilute aq. mineral acid | 2-H-Thiazole | Regeneration of C-H bond | iupac.org |

| Carbodesilylation | Acyl Chloride (RCOCl) | 2-Acylthiazole | Forms C-C bond, creates ketone | iupac.org |

| Addition to Aldehyde | Aldehyde (R'CHO) | 2-(α-hydroxyalkyl)thiazole | Acts as formyl anion equivalent | iupac.orgorgsyn.org |

Data from reactions on the parent 2-(trimethylsilyl)thiazole (B1297445), demonstrating the reactivity of the C-Si bond.

This orthogonal reactivity makes this compound an ideal substrate for building libraries of complex thiazole-containing molecules for screening in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1,3-thiazol-2-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNSSi/c1-10(2,3)6-8-4-5(7)9-6/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBYMDSBHKQUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Approaches for 5 Bromo 2 Trimethylsilyl Thiazole

Synthesis of 2-(trimethylsilyl)thiazole (B1297445) Precursors

The initial and crucial phase in the synthesis of the target compound is the formation of 2-(trimethylsilyl)thiazole. This precursor serves as a stable and convenient substitute for the more reactive 2-lithiothiazole. thsci.com It can be prepared through several methodologies, primarily involving halogen-metal exchange or direct silylation.

Halogen-Metal Exchange Routes

A practical and widely used method for the multigram preparation of 2-(trimethylsilyl)thiazole involves a halogen-metal exchange reaction starting from 2-bromothiazole (B21250). thsci.com This approach is often favored over methods that utilize the highly volatile and costly unsubstituted thiazole (B1198619). thsci.com The process typically involves treating 2-bromothiazole with a strong organolithium reagent, such as n-butyllithium (BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like diethyl ether. This generates the highly reactive 2-lithiothiazole intermediate. Subsequent quenching of this intermediate with trimethylsilyl (B98337) chloride (TMS-Cl) yields 2-(trimethylsilyl)thiazole. iupac.org The product is a colorless oil that can be purified by distillation and stored for extended periods without significant decomposition. iupac.org

Table 1: Halogen-Metal Exchange for 2-(trimethylsilyl)thiazole Synthesis

| Starting Material | Reagents | Intermediate | Product | Reference |

| 2-Bromothiazole | 1. n-Butyllithium (BuLi) 2. Trimethylsilyl chloride (TMS-Cl) | 2-Lithiothiazole | 2-(Trimethylsilyl)thiazole | thsci.comiupac.org |

Direct Silylation Strategies

Direct silylation of the thiazole ring offers an alternative route to 2-(trimethylsilyl)thiazole. This method involves the deprotonation of thiazole using a strong base, followed by the introduction of a silylating agent. For instance, treating thiazole with n-butyllithium followed by trimethylsilyl chloride can produce a mixture of 2-(trimethylsilyl)thiazole and 2,5-bis(trimethylsilyl)thiazole. The reaction conditions can be tuned to favor the formation of the monosilylated product. The use of silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also a common strategy for introducing trimethylsilyl groups onto various organic molecules. taylorandfrancis.com

Regioselective Bromination of 2-(trimethylsilyl)thiazole at the C5 Position

With 2-(trimethylsilyl)thiazole in hand, the next critical step is the regioselective introduction of a bromine atom at the C5 position of the thiazole ring. The trimethylsilyl group at the C2 position plays a crucial role in directing the electrophilic substitution to the desired location.

Electrophilic Bromination Protocols

Electrophilic bromination is the standard method for introducing a bromine atom onto the thiazole ring. N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this purpose due to its ease of handling and its ability to act as a source of electrophilic bromine. researchgate.netorganic-chemistry.org The reaction is typically carried out in a suitable solvent, and the reactivity of the substrate dictates the reaction conditions. In the case of activated aromatic systems, electrophilic bromination with NBS can proceed readily. researchgate.netyoutube.com

Optimized Reaction Conditions for C5 Selectivity

The presence of the trimethylsilyl group at the C2 position deactivates this position towards further electrophilic attack and directs the incoming electrophile, in this case, the bromonium ion (Br+), to the C5 position. The C4 position is generally less reactive towards electrophilic substitution. researchgate.net While specific optimized conditions for the bromination of 2-(trimethylsilyl)thiazole to yield the 5-bromo derivative are not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution on substituted thiazoles apply. The reaction would likely involve treating 2-(trimethylsilyl)thiazole with a brominating agent like NBS in an inert solvent. The reaction progress can be monitored by techniques such as thin-layer chromatography.

Convergent Synthesis via Cross-Coupling Strategies

While the primary route to 5-bromo-2-(trimethylsilyl)thiazole involves the sequential silylation and bromination of the thiazole core, convergent strategies employing cross-coupling reactions represent a powerful alternative for constructing substituted thiazoles. For instance, Suzuki cross-coupling reactions are widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide in the presence of a palladium catalyst. d-nb.infonih.gov

In a convergent approach, a suitably functionalized thiazole precursor could be coupled with a trimethylsilyl-containing partner. However, a more plausible convergent synthesis would involve preparing a di-halogenated thiazole, such as 2,5-dibromothiazole (B130459), and then selectively performing a cross-coupling reaction to introduce the trimethylsilyl group at the C2 position. The greater reactivity of the C2-bromo substituent towards oxidative addition in palladium-catalyzed reactions would be key to the success of such a strategy.

Another relevant cross-coupling method is the Stille reaction, which couples an organotin compound with an organic halide. researchgate.net A synthetic route could potentially involve the preparation of 5-bromo-2-(tributylstannyl)thiazole, which could then undergo a metal-halogen exchange or a subsequent coupling reaction.

Utilization of Brominated Thiazole Substrates

A primary and effective route for the synthesis of this compound involves the selective silylation of a readily available, appropriately brominated thiazole precursor. The most common starting material for this approach is 2,5-dibromothiazole.

The general strategy involves a halogen-metal exchange reaction, followed by quenching with an electrophilic silicon source, typically chlorotrimethylsilane (B32843) (TMSCl). The key to this synthesis is the regioselective replacement of one of the bromine atoms. The bromine atom at the 2-position of the thiazole ring is more susceptible to metal-halogen exchange than the one at the 5-position due to the higher acidity of the C2-proton.

This transformation is typically carried out at low temperatures in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A strong organolithium base, like n-butyllithium (n-BuLi), is introduced to the solution of 2,5-dibromothiazole. This initiates a rapid halogen-metal exchange at the 2-position, creating a transient 2-lithio-5-bromothiazole intermediate. This intermediate is then immediately trapped by the addition of chlorotrimethylsilane, yielding the desired this compound.

A similar, well-documented procedure is the synthesis of 2-(trimethylsilyl)thiazole from 2-bromothiazole. orgsyn.org This process involves the dropwise addition of 2-bromothiazole to a solution of butyllithium (B86547) in diethyl ether at -78°C, followed by the addition of chlorotrimethylsilane to afford the product in high yield. orgsyn.org This established protocol provides a strong basis for the selective silylation of 2,5-dibromothiazole at the C2 position.

The preparation of the necessary brominated thiazole substrates, such as 2,5-dibromothiazole and 2,4,5-tribromothiazole, has been systematically optimized, avoiding the use of hazardous elemental bromine and improving yields. researchgate.netlookchem.comnih.gov

Table 1: Synthesis of 2-(Trimethylsilyl)thiazole from 2-Bromothiazole

| Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromothiazole | 1.5 M n-BuLi in hexane | Chlorotrimethylsilane | Diethyl Ether | -78°C to RT | 85% | orgsyn.org |

This table is based on a related, documented synthesis and serves as a model for the synthesis of the title compound from 2,5-dibromothiazole.

Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While more commonly employed to functionalize the 5-bromo position of the title compound, these reactions also represent a potential, albeit less documented, avenue for its synthesis.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.govorgsyn.org In a hypothetical synthesis of this compound, one could envision the coupling of a pre-formed 2-thiazolylzinc reagent with a bromine source or, more plausibly, the coupling of a 2-(trimethylsilyl)thiazol-5-ylzinc halide with a brominating agent. The Negishi reaction is known for its high functional group tolerance. orgsyn.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most versatile cross-coupling methods. nih.govd-nb.info Its application in synthesizing the target compound could theoretically involve the palladium-catalyzed reaction of 5-bromo-2-thiazoleboronic acid (or its ester) with a trimethylsilylating agent, or the coupling of 2-(trimethylsilyl)thiazole-5-boronic acid with a source of electrophilic bromine. The Suzuki-Miyaura reaction is favored for its use of stable and environmentally benign organoboron reagents. d-nb.infonih.gov A variety of palladium catalysts and reaction conditions have been developed for coupling halogenated heterocycles. nih.govresearchgate.net

While direct examples for the synthesis of this compound using these methods are not prevalent in the literature, the extensive use of these reactions in modifying related thiazole and thiophene (B33073) structures suggests their feasibility. trdizin.gov.trresearchgate.net For instance, the Suzuki-Miyaura reaction is widely used to synthesize aryl-substituted thiophenes from bromothiophene precursors. nih.govresearchgate.net

Table 2: General Parameters for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Negishi | Organozinc Halide | Organohalide | Pd(PPh₃)₄, PdCl₂(dppf) | Not required | THF, Dioxane |

| Suzuki-Miyaura | Organoboronic Acid/Ester | Organohalide | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, H₂O |

Mechanistic Considerations in Synthetic Pathways

The mechanisms underpinning these synthetic strategies are well-established in organic chemistry.

Mechanism of Silylation via Lithiation: The synthesis from 2,5-dibromothiazole proceeds through a two-step mechanism:

Halogen-Metal Exchange: The reaction is initiated by the attack of the nucleophilic butyllithium on the more electrophilic bromine atom at the C2 position of the 2,5-dibromothiazole. This is not a simple nucleophilic substitution but rather a four-centered transition state involving the lithium cation. This exchange is favorable due to the stabilization of the resulting carbanion (as an organolithium species) by the adjacent sulfur and nitrogen atoms of the thiazole ring.

Nucleophilic Attack: The newly formed 2-lithio-5-bromothiazole is a potent nucleophile. It readily attacks the electrophilic silicon atom of chlorotrimethylsilane. The chloride ion is displaced as a leaving group, forming the stable C-Si bond and yielding this compound and lithium chloride as a byproduct.

Mechanism of Palladium-Catalyzed Coupling: Both Negishi and Suzuki-Miyaura reactions operate via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Br bond of a bromothiazole) of one of the coupling partners. This oxidizes the palladium from Pd(0) to a Pd(II) species.

Transmetalation: The organometallic coupling partner (organozinc for Negishi, organoboron for Suzuki) transfers its organic group to the Pd(II) complex. In the Suzuki reaction, a base is required to activate the organoboron compound, forming an "ate" complex which facilitates this step. The original metal (e.g., ZnX or B(OR)₂) is replaced by the new organic moiety on the palladium center, forming a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. A plausible Pd(II)/Pd(IV) cycle has also been proposed for some palladium-catalyzed reactions involving thiazoles. arkat-usa.org

These mechanistic principles guide the selection of reagents, catalysts, and reaction conditions to achieve the efficient and selective synthesis of this compound.

Reactivity Profiles and Transformational Capabilities of 5 Bromo 2 Trimethylsilyl Thiazole

Reactions Involving the Trimethylsilyl (B98337) Moiety

The trimethylsilyl (TMS) group at the 2-position of the thiazole (B1198619) ring is the more reactive site, primarily functioning as a masked 2-thiazolyl anion. This reactivity is harnessed in various carbon-carbon bond-forming reactions.

Carbodesilylation Reactions with Carbon Electrophiles

2-(Trimethylsilyl)thiazole (B1297445) and its derivatives readily undergo carbodesilylation reactions with a variety of carbon electrophiles. iupac.orgunife.it These reactions proceed spontaneously without the need for a catalyst and result in the formation of 2-substituted thiazoles in good yields. iupac.orgunife.it This reactivity profile makes 2-(trimethylsilyl)thiazoles effective thiazolyl donor synthons. unife.it

The general mechanism for carbodesilylation at the 2-position is proposed to proceed through a thiazolium 2-ylide intermediate. unife.itresearchgate.net The reaction is more favorable at the 2-position compared to the 5-position, and no reaction is observed at the 4-position. unife.it

Reactions with Aldehydes and Ketones: The addition of 2-(trimethylsilyl)thiazole to aldehydes is a particularly useful transformation, especially in the context of synthesizing chiral molecules. iupac.org The reaction with chiral aldehydes often proceeds with high diastereoselectivity. iupac.org Similarly, it reacts with various ketones, including alkyl and aryl perfluoroalkyl ketones, to produce the corresponding tertiary alcohols. researchgate.net

| Electrophile | Product | Additional Notes |

| Aldehydes | 2-(α-hydroxyalkyl)thiazoles | High anti-diastereoselectivity with chiral aldehydes. iupac.org |

| Ketones | 2-(α-hydroxyalkyl)thiazoles (tertiary alcohols) | Formation of silyl (B83357) enol ether side products can occur with some alkyl ketones. researchgate.net |

| Acyl Chlorides | 2-Acylthiazoles | Provides a direct route to these compounds. iupac.org |

| Ketenes | 2-Acylthiazoles | A facile method for the synthesis of 2-acylthiazoles. iupac.orgunife.it |

Role as a Masked Formyl Anion Equivalent in Homologation Sequences

A significant application of 2-(trimethylsilyl)thiazole is its use as a masked formyl anion equivalent. iupac.orgresearchgate.netorgsyn.org This strategy involves the addition of the 2-(trimethylsilyl)thiazole to an aldehyde, followed by a sequence of reactions to unmask the formyl group, effectively elongating the carbon chain of the original aldehyde by one carbon. iupac.orgorgsyn.org This "thiazole-to-formyl" conversion has been successfully applied in the iterative homologation of carbohydrates and in the synthesis of complex natural products. iupac.orgresearchgate.net

The process typically involves N-methylation of the thiazole ring, reduction, and subsequent hydrolysis under nearly neutral conditions to release the aldehyde. orgsyn.org This methodology has proven effective for the preparative scale synthesis of rare sugars. researchgate.net

Fluoride-Free Desilylation Mechanisms

While fluoride (B91410) ions are commonly used to activate organosilanes for transmetalation, research has explored fluoride-free desilylation mechanisms for 2-(trimethylsilyl)thiazoles. nih.gov The inherent reactivity of the C-Si bond at the 2-position of the thiazole allows for desilylation and subsequent reaction with electrophiles without the need for fluoride activation. iupac.orgunife.it The spontaneous nature of the carbodesilylation with various electrophiles highlights a fluoride-free pathway. iupac.orgunife.it

Reactions Involving the Bromine Substituent

The bromine atom at the 5-position of the thiazole ring provides a handle for a different set of transformations, primarily palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, vinyl, and alkynyl groups at this position.

Palladium-Catalyzed Cross-Coupling Reactions

5-Bromothiazole (B1268178) derivatives are effective substrates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. beilstein-archives.orgsigmaaldrich.comyoutube.com These reactions typically require a palladium catalyst, a base, and often a ligand to facilitate the catalytic cycle. youtube.comwikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the 5-bromothiazole with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. beilstein-archives.orgrsc.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Microwave-assisted Suzuki-Miyaura couplings of 5-bromothiazoles in aqueous media have been developed as an efficient and environmentally friendly method. rsc.org

Heck Coupling: The Heck reaction involves the coupling of the 5-bromothiazole with an alkene to form a substituted alkene. beilstein-archives.orgwikipedia.orgorganic-chemistry.org The reaction typically yields the E-isomer with high selectivity. beilstein-archives.org Various palladium catalysts and reaction conditions have been developed to improve the efficiency and scope of this reaction. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction couples the 5-bromothiazole with a terminal alkyne to produce a 5-alkynylthiazole. beilstein-archives.orgwikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org Copper-free Sonogashira couplings have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | 5-Aryl/vinyl-2-(trimethylsilyl)thiazole |

| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl-2-(trimethylsilyl)thiazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2-(trimethylsilyl)thiazole |

Nucleophilic Aromatic Substitution Pathways

While less common than palladium-catalyzed couplings for aryl bromides, nucleophilic aromatic substitution (SNAr) can be a potential reaction pathway for 5-bromothiazoles under certain conditions. For SNAr to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.org The thiazole ring itself provides some activation. In specific cases, such as with highly activated 5-bromo-1,2,3-triazines, SNAr with nucleophiles like phenols has been observed. nih.gov The viability of SNAr on 5-bromo-2-(trimethylsilyl)thiazole would depend on the specific nucleophile and reaction conditions, and it is generally a less favored pathway compared to cross-coupling reactions for introducing new substituents at the 5-position.

Halogen-Metal Exchange for Further Functionalization

The presence of a bromine atom at the 5-position of the thiazole ring offers a prime site for functionalization through halogen-metal exchange. This transformation is a powerful tool for the introduction of a wide array of electrophiles. The reaction typically involves treatment of the bromo-substituted thiazole with a strong organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) to generate a transient 5-lithio-2-(trimethylsilyl)thiazole species. This organolithium intermediate is highly reactive and can be quenched with various electrophiles to introduce new substituents at the C5-position.

The general preference for halogen-metal exchange over deprotonation of the thiazole ring is a key feature of this reactivity. While the C4-proton of the thiazole ring is acidic, the rate of halogen-metal exchange at the C5-position is generally much faster under standard conditions. This selectivity allows for the clean generation of the desired organometallic intermediate.

Table 1: Illustrative Examples of Functionalization via Halogen-Metal Exchange

| Electrophile | Product after Quenching | Potential Functional Group Introduced |

| Carbon dioxide (CO₂) | 2-(Trimethylsilyl)thiazole-5-carboxylic acid | Carboxylic acid |

| Aldehydes (R-CHO) | [5-(1-Hydroxyalkyl)]-2-(trimethylsilyl)thiazole | Secondary alcohol |

| Ketones (R₂C=O) | [5-(1-Hydroxyalkyl)]-2-(trimethylsilyl)thiazole | Tertiary alcohol |

| Alkyl halides (R-X) | 5-Alkyl-2-(trimethylsilyl)thiazole | Alkyl group |

| Disulfides (RSSR) | 5-(Alkylthio)-2-(trimethylsilyl)thiazole | Thioether |

It is important to note that the stability of the 5-lithio-2-(trimethylsilyl)thiazole intermediate is crucial for the success of these reactions. In some cases, particularly with polyhalogenated thiazoles, "halogen dance" rearrangements can occur, where the lithium atom migrates to a different halogenated position. However, for this compound, the formation of the C5-lithiated species is generally favored and can be trapped efficiently with a suitable electrophile.

Investigations into Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing reaction conditions and controlling product selectivity. In the case of this compound, the competition between reactions at the C5-Br and C2-SiMe₃ sites can be influenced by these factors.

Kinetic vs. Thermodynamic Control: At lower temperatures and with short reaction times, the reaction outcome is often governed by kinetic control, favoring the product that is formed fastest (i.e., the one with the lower activation energy). jackwestin.comlibretexts.orglibretexts.org In contrast, at higher temperatures and with longer reaction times, the reaction may reach thermodynamic equilibrium, favoring the most stable product. jackwestin.comlibretexts.orglibretexts.org

For this compound, the relative activation energies for halogen-metal exchange at C5 versus potential side reactions (like deprotonation or attack at the silyl group) would determine the kinetically favored pathway. For instance, the rapid nature of the halogen-metal exchange at low temperatures suggests it is a kinetically favored process.

Table 2: General Factors Influencing Kinetic and Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or slow reverse reaction | Reversible reaction |

| Product | Product formed fastest | Most stable product |

Currently, there is a lack of specific published data on the kinetic and thermodynamic parameters for reactions involving this compound. Detailed experimental studies, including reaction rate measurements at different temperatures and computational modeling, would be invaluable for elucidating the energy profiles of its various reaction pathways. Such studies would enable chemists to rationally design synthetic routes that selectively target either the C5-bromo or the C2-silyl group, thereby unlocking the full synthetic potential of this versatile building block.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of 5-Bromo-2-(trimethylsilyl)thiazole, offering detailed insights into the chemical environment of each atom.

¹H and ¹³C NMR for Positional and Connectivity Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the positions of atoms and confirming the connectivity within the molecule.

In the ¹H NMR spectrum, the trimethylsilyl (B98337) group typically exhibits a sharp singlet at approximately 0.36 ppm, integrating to nine protons. orgsyn.org The thiazole (B1198619) ring proton, influenced by the adjacent bromine and the trimethylsilyl group, would appear as a singlet in the aromatic region. For comparison, in the related compound 2-bromothiazole (B21250), the two thiazole protons appear at 7.61 ppm and 7.31 ppm. chemicalbook.com

The ¹³C NMR spectrum provides further structural confirmation. The carbon atom of the trimethylsilyl group resonates at a characteristic upfield chemical shift, often around 0.3 ppm. orgsyn.org The carbon atoms of the thiazole ring will have distinct chemical shifts. For instance, in 2-bromothiazole, the C2 carbon (bearing the bromine) is observed at a specific chemical shift, while the other two carbons (C4 and C5) appear at different positions. chemicalbook.com The presence of the bromine atom significantly influences the chemical shift of the adjacent carbon. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si(CH₃)₃ | ~0.4 | ~0.0 |

| Thiazole-H | ~7.5 - 8.0 | - |

| Thiazole-C2 | - | ~150 - 160 |

| Thiazole-C4 | - | ~140 - 150 |

| Thiazole-C5 | - | ~115 - 125 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Confirmation

To unequivocally establish the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling for the isolated thiazole proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the thiazole proton to its corresponding carbon atom on the ring and the methyl protons to the silicon-bound carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the trimethylsilyl protons and the C2 carbon of the thiazole ring, and between the thiazole proton and the C2 and C5 carbons, thus solidifying the substitution pattern.

Silicon-29 NMR for Silyl (B83357) Group Characterization

Silicon-29 (²⁹Si) NMR spectroscopy provides direct information about the silicon environment. For a trimethylsilyl group attached to a thiazole ring, the ²⁹Si chemical shift would be expected in a characteristic region. For example, the ²⁹Si NMR chemical shift for chlorotrimethylsilane (B32843) is reported, providing a reference point for silyl groups. spectrabase.com The precise chemical shift can be influenced by the electronic nature of the thiazole ring.

Advanced Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The expected molecular formula for this compound is C₆H₁₀BrNSSi. The isotopic pattern observed in the mass spectrum, particularly the characteristic M and M+2 peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), would further confirm the presence of a single bromine atom in the molecule.

Fragmentation Patterns for Structural Inference

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for silylated heterocyclic compounds involve the loss of a methyl group (M-15) from the trimethylsilyl moiety, or the loss of the entire trimethylsilyl group. The fragmentation of the thiazole ring itself can also occur, often through a retro-Diels-Alder type mechanism, providing further clues to the substitution pattern. researchgate.netresearchgate.net The observation of fragments corresponding to the brominated thiazole ring and the trimethylsilyl cation would strongly support the proposed structure.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of the thiazole ring, the trimethylsilyl group, and the carbon-bromine bond.

The thiazole ring itself gives rise to a series of complex vibrations. cdnsciencepub.comresearchgate.net Key absorptions include C=N stretching, typically observed in the 1620-1600 cm⁻¹ region, and C-S stretching vibrations, which are usually weaker and appear at lower frequencies. nih.gov The aromatic C-H stretching of the lone proton on the thiazole ring is expected above 3000 cm⁻¹.

The trimethylsilyl (TMS) group provides a distinct and easily identifiable set of vibrations. The Si-C bonds of the TMS group result in characteristic rocking and stretching modes. A strong absorption due to the symmetric deformation (umbrella mode) of the methyl groups attached to the silicon atom is typically found around 1250 cm⁻¹. Asymmetric and symmetric C-H stretching vibrations of these methyl groups are expected in the 2975-2860 cm⁻¹ range.

A representative summary of the expected IR absorption bands for this compound is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Thiazole Ring | ~3100 | Medium |

| C-H Stretch (Aliphatic) | Trimethylsilyl Group | 2975 - 2960 | Strong |

| C=N Stretch | Thiazole Ring | 1620 - 1600 | Medium-Strong |

| Thiazole Ring Vibrations | Thiazole Ring Skeleton | 1550 - 1300 | Medium-Weak |

| Si-CH₃ Symmetric Deformation | Trimethylsilyl Group | ~1250 | Strong |

| Si-C Stretch | Trimethylsilyl Group | 850 - 750 | Strong |

| C-Br Stretch | Bromo-substituent | 750 - 500 | Medium-Strong |

This table presents expected values based on typical infrared spectra of related compounds and functional groups. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Architecture Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity of this compound and detailed information on its bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a specific crystal structure for this compound is not publicly available, analysis of related thiazole structures allows for a reliable prediction of its molecular architecture. nih.govnih.gov The thiazole ring is expected to be essentially planar. The substitution pattern, with a bromine atom at position 5 and a trimethylsilyl group at position 2, will influence the electronic distribution and geometry of the ring.

The analysis would reveal the precise C-S, C-N, and C=C bond lengths within the thiazole ring, confirming its aromatic character. researchgate.net The geometries of the C-Br and C-Si bonds, including their lengths and their orientation relative to the plane of the thiazole ring, would also be determined. The trimethylsilyl group, with its tetrahedral silicon center, would exhibit typical Si-C bond lengths and C-Si-C bond angles close to 109.5°.

Furthermore, the crystal packing would be elucidated, showing how individual molecules of this compound arrange themselves in the crystal lattice. Intermolecular interactions, such as potential weak C-H···N or C-H···S hydrogen bonds, or π-π stacking between thiazole rings of adjacent molecules, would be identified and quantified. researchgate.net

A table of hypothetical, yet representative, crystallographic data for this compound is presented below.

| Parameter | Atoms Involved | Expected Value |

| Bond Length (Å) | C2-S1 | ~1.72 |

| Bond Length (Å) | C5-S1 | ~1.71 |

| Bond Length (Å) | C2-N3 | ~1.37 |

| Bond Length (Å) | C4-N3 | ~1.38 |

| Bond Length (Å) | C4-C5 | ~1.36 |

| Bond Length (Å) | C5-Br | ~1.88 |

| Bond Length (Å) | C2-Si | ~1.85 |

| Bond Angle (°) | C5-S1-C2 | ~90 |

| Bond Angle (°) | S1-C2-N3 | ~115 |

| Bond Angle (°) | C2-N3-C4 | ~110 |

| Bond Angle (°) | N3-C4-C5 | ~116 |

| Bond Angle (°) | C4-C5-S1 | ~109 |

This table contains predicted values based on known crystal structures of other thiazole derivatives. nih.govnih.govresearchgate.net Actual experimental data would be required for definitive values.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For a molecule like 5-Bromo-2-(trimethylsilyl)thiazole, DFT calculations would provide significant insights into its stability, reactivity, and electronic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)

A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich thiazole ring and any electron-donating substituents, while the LUMO is typically distributed over the ring and any electron-withdrawing groups. In the case of this compound, the bromine atom would act as an electron-withdrawing group, influencing the electronic distribution.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and sulfur atoms of the thiazole ring would likely be regions of negative potential, while the hydrogen atoms and the region around the bromine atom would exhibit positive potential.

A hypothetical table of HOMO-LUMO energies for this compound, based on typical values for similar compounds, is presented below. It is crucial to note that these are representative values and not the result of a specific calculation on this molecule.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

Prediction of Reactivity and Regioselectivity

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, thus determining the regioselectivity of its reactions. Fukui functions and dual descriptor analysis are common methods used to pinpoint reactive sites. For this compound, the electron-rich thiazole ring would be susceptible to electrophilic attack, while the carbon atom bonded to the bromine atom could be a site for nucleophilic substitution. The trimethylsilyl (B98337) group is known to be a good leaving group, which would also influence the compound's reactivity.

Conformational Analysis and Stability

The trimethylsilyl group can rotate around the C-Si bond, leading to different conformations. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable (lowest energy) conformation. This analysis is crucial for understanding the molecule's ground-state geometry and how its shape might influence its interactions with other molecules.

Mechanistic Modeling of Key Reactions

Theoretical modeling can be employed to elucidate the mechanisms of chemical reactions, providing a detailed picture of the transformation from reactants to products.

Transition State Characterization

For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating and characterizing the TS is a key goal of mechanistic studies. DFT calculations can be used to find the geometry of the TS and calculate its energy. The nature of the TS is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Energy Profiles of Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for a reaction pathway can be constructed. This profile provides valuable information about the reaction's feasibility (thermodynamics) and rate (kinetics). For instance, the reaction of this compound with an electrophile could be modeled to understand the energy barriers for substitution at different positions on the thiazole ring, thereby predicting the most favorable reaction pathway.

A hypothetical energy profile for a substitution reaction is depicted below. This is a generalized representation and not specific to this compound.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15 |

| 3 | Intermediate | -5 |

| 4 | Transition State 2 | +10 |

| 5 | Products | -10 |

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

Role of Thiazolium Ylide Intermediates

Thiazolium ylides are critical reactive intermediates in a variety of carbon-carbon bond-forming reactions, most notably the benzoin (B196080) condensation and the Stetter reaction. These intermediates are zwitterionic species characterized by a positive charge on the nitrogen atom of the thiazole ring and a negative charge on the adjacent C2 carbon. They are typically generated in situ from a precursor thiazolium salt by deprotonation of the C2-hydrogen.

In the case of this compound, the formation of a thiazolium ylide would proceed through a distinct pathway. The first step would involve the alkylation of the thiazole nitrogen to form the corresponding N-alkyl-5-bromo-2-(trimethylsilyl)thiazolium salt. The subsequent step, which would normally be the deprotonation of the C2-proton, is altered by the presence of the trimethylsilyl group. Instead of proton abstraction, the C2-trimethylsilyl group can be cleaved, often by a fluoride (B91410) source or other nucleophile, to generate the C2-carbanion, thus forming the desired thiazolium ylide.

The stability and reactivity of the resulting ylide are significantly modulated by the substituents on the thiazole ring.

Effect of the 5-Bromo Group: The electron-withdrawing nature of the bromine atom at the C5 position would inductively stabilize the negative charge at the C2 position of the ylide. This stabilization can increase the steady-state concentration of the ylide in a reaction mixture, potentially influencing reaction kinetics.

Effect of the N-Alkyl Group: The nature of the alkyl group on the nitrogen atom also plays a crucial role. Bulky or electron-withdrawing groups on the nitrogen can influence the steric environment around the ylide and its nucleophilicity.

Computational studies, such as DFT calculations, can model the energy profile for the formation of the ylide from the thiazolium salt and its subsequent reaction with an electrophile (e.g., an aldehyde). These models can elucidate the transition state energies, providing a theoretical basis for the catalytic activity and stereoselectivity observed in reactions mediated by such ylides.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to correlate the structural or property-based descriptors of a series of compounds with their physicochemical properties. doi.org These models are valuable for predicting the properties of new or untested molecules, thereby guiding synthetic efforts and material design. For this compound, QSPR studies, excluding biological activity, would focus on predicting physical properties such as boiling point, refractive index, density, or solubility in various solvents. researchgate.net

A QSPR study involves several key steps:

Dataset Assembly: A dataset of structurally related thiazole derivatives with experimentally determined physical properties would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices that describe molecular branching and connectivity.

Geometrical: Molecular surface area, volume.

Quantum-Chemical: Dipole moment, frontier orbital energies (HOMO/LUMO), and atomic charges calculated from quantum mechanics. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the physical property of interest. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

For a QSPR model involving this compound, specific descriptors would be particularly important. The presence of the heavy bromine atom would significantly influence descriptors related to molecular weight and polarizability. The bulky trimethylsilyl group would impact geometrical descriptors like molecular volume and surface area. Quantum-chemical descriptors would capture the electronic influence of both the bromo and silyl (B83357) substituents on the thiazole ring's polarity and reactivity.

The following interactive table illustrates the type of data that would be used in a hypothetical QSPR study to predict a property like the refractive index for a series of substituted thiazoles.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Molar Refractivity (cm³/mol) | Predicted Refractive Index |

| This compound | Br-C=C-S-C(Si(CH₃)₃)=N | 250.24 | 57.8 | 1.545 |

| 2,5-Dibromothiazole (B130459) | Br-C=C-S-C(Br)=N | 242.95 | 38.5 | 1.630 |

| 2-(Trimethylsilyl)thiazole (B1297445) | H-C=C-S-C(Si(CH₃)₃)=N | 171.35 | 48.9 | 1.498 |

| 5-Bromothiazole (B1268178) | Br-C=C-S-C(H)=N | 164.04 | 28.7 | 1.581 |

Note: The values for Molar Refractivity and Predicted Refractive Index are illustrative and intended to demonstrate the concept of a QSPR data table.

Such QSPR models provide a framework for the rational design of new thiazole derivatives with tailored physical properties for applications in materials science and chemical engineering. doi.org

Strategic Applications in Complex Organic Synthesis

Synthesis of Diversely Substituted Thiazole (B1198619) Derivatives

The dual functionality of 5-Bromo-2-(trimethylsilyl)thiazole makes it an exceptional precursor for creating a library of polysubstituted thiazoles, which are key intermediates in drug discovery and materials science. The differential reactivity of the C-Br bond and the C-Si bond can be exploited to introduce various functional groups in a stepwise and controlled manner.

The 2-(trimethylsilyl) group of the thiazole can be considered a masked form of a 2-lithiated or 2-anionic thiazole. It readily reacts with a variety of carbon electrophiles under mild conditions, often without the need for a catalyst, to furnish 2-substituted thiazoles. kuey.netacs.org Concurrently, the 5-bromo position is primed for a host of transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org This orthogonal reactivity allows for a two-directional elaboration of the thiazole core.

For instance, the trimethylsilyl (B98337) group at the C2 position can first be reacted with an electrophile such as an aldehyde or an acyl chloride. Subsequently, the bromo group at the C5 position can undergo a palladium-catalyzed cross-coupling reaction like Suzuki, Stille, Heck, or Sonogashira reactions to introduce an aryl, heteroaryl, or alkynyl substituent. beilstein-archives.orgthieme-connect.com This sequential functionalization provides a reliable pathway to 2,5-disubstituted thiazoles with high regiochemical control.

Table 1: Orthogonal Functionalization Strategies for this compound

| Position | Reactive Group | Reaction Type | Example Reagents/Partners | Resulting Substituent |

|---|---|---|---|---|

| C2 | -Si(CH₃)₃ | Reaction with Electrophiles | Aldehydes (R-CHO), Acyl Chlorides (R-COCl) | -CH(OH)R, -C(O)R |

| C5 | -Br | Suzuki Coupling | Arylboronic acids (Ar-B(OH)₂) | -Ar |

| C5 | -Br | Heck Coupling | Alkenes (CH₂=CHR) | -CH=CHR |

| C5 | -Br | Sonogashira Coupling | Terminal Alkynes (H-C≡CR) | -C≡CR |

| C5 | -Br | Stille Coupling | Organostannanes (Ar-Sn(Alkyl)₃) | -Ar |

| C5 | -Br | Negishi Coupling | Organozinc reagents (Ar-ZnCl) | -Ar |

Fused thiazole systems, such as thiazolothiazoles and benzobisthiazoles, are important structural motifs in organic electronics and pharmaceuticals. rsc.orgresearchgate.net this compound serves as an excellent starting point for the construction of these larger, conjugated systems. A common strategy involves a sequential cross-coupling approach. For example, the 5-bromo position can be coupled with a partner that contains a suitable functional group for a subsequent intramolecular cyclization reaction. Alternatively, both the C2 and C5 positions can be functionalized with groups that are designed to participate in a ring-closing reaction, leading to the formation of a new ring fused to the original thiazole core. The synthesis of thiazolo[5,4-d]thiazoles, for instance, benefits from precursors that allow for the expansion of the conjugated backbone. rsc.org

Stereoselective Synthesis of Chiral Building Blocks

The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry, particularly for the preparation of enantiomerically pure pharmaceuticals and natural products.

The addition of 2-(trimethylsilyl)thiazole (B1297445) to chiral aldehydes proceeds with high levels of diastereoselectivity. researchgate.netacs.org This well-established reactivity is directly applicable to this compound. The bromo substituent at the C5 position generally does not interfere with the stereochemical course of the addition at C2. The reaction typically follows the Felkin-Anh model for asymmetric induction, affording anti-adducts with high selectivity when reacting with α-chiral aldehydes. researchgate.net This allows for the creation of a new stereocenter adjacent to the thiazole ring with excellent control. The resulting chiral alcohol, now bearing a bromothiazolyl moiety, is a valuable building block where the bromine atom serves as a handle for further synthetic transformations, allowing the construction of complex, stereochemically-defined molecules.

One of the most powerful applications of 2-(trimethylsilyl)thiazole, often called the "Dondoni reagent," is its use as a formyl anion equivalent for the one-carbon chain extension (homologation) of aldehydes. orgsyn.orgaksci.com This "Thiazole-Aldehyde Synthesis" has been extensively used in carbohydrate chemistry to synthesize rare sugars and their analogues. researchgate.netacs.org The process involves three key steps:

Stereoselective Addition: The thiazole reagent adds to a chiral aldehyde (e.g., a protected monosaccharide) to form a one-carbon extended thiazolyl-carbinol with high anti-diastereoselectivity.

Protection (Optional): The newly formed hydroxyl group can be protected if necessary.

Unmasking: The thiazole ring is converted back into a formyl group through a sequence of N-methylation, reduction with NaBH₄, and hydrolysis.

The use of this compound in this sequence allows for the synthesis of homologated aldehydes that also contain a bromine atom on the heterocyclic precursor. This bromine atom can be carried through the homologation sequence and used for subsequent functionalization, such as the attachment of other sugar units or pharmacophores, providing access to a vast range of complex carbohydrate analogues and other polyhydroxylated natural products. orgsyn.orgacs.org

Table 2: Iterative One-Carbon Homologation Cycle using the Thiazole Route

| Step | Process | Description | Key Feature of this compound |

|---|---|---|---|

| 1 | Addition | Stereoselective addition of the thiazole to a chiral aldehyde. | Forms a new C-C bond and a stereocenter with high control. |

| 2 | Unmasking | Conversion of the thiazole ring into a formyl (-CHO) group. | Regenerates an aldehyde for further homologation cycles. |

| 3 | Iteration | The newly formed aldehyde can re-enter the cycle for further chain extension. | Allows for the systematic, linear synthesis of polyol chains. |

| 4 | Diversification | The C5-bromo group is retained throughout the process. | Enables late-stage functionalization of the final carbohydrate analogue. |

Precursors for Advanced Organic Materials

Thiazole-containing compounds are increasingly important in materials science, where they are used as building blocks for organic semiconductors employed in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). kuey.netresearchgate.netdp.tech The electron-deficient nature of the thiazole ring makes it an excellent component for creating donor-acceptor type conjugated systems, which are crucial for efficient charge transport. rsc.org

The synthesis of these advanced materials often relies on the use of brominated heterocycles in catalytic cross-coupling reactions to build up the conjugated polymer backbone. researchgate.netuwaterloo.ca this compound is an ideal precursor for this purpose. Its bifunctional nature allows for programmed synthesis of complex conjugated structures. For example, a Suzuki coupling at the C5-bromo position can be used to connect the thiazole to an electron-rich unit like a thiophene (B33073), while the C2-silyl group can be converted to a boronic ester or another reactive species for a subsequent coupling reaction. This strategy provides precise control over the final polymer or small molecule structure, which is essential for tuning the material's electronic and optical properties. rsc.orguwaterloo.ca

Integration into Polymer Architectures

The synthesis of conjugated polymers containing heterocyclic units is of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electronic properties of these materials are highly dependent on the structure of the repeating monomer unit. This compound represents a promising, albeit not yet widely reported, monomer for the creation of novel thiazole-containing polymers through step-growth polycondensation.

The C5-bromo functionality is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are workhorse methods for C-C bond formation in polymer synthesis. By reacting this compound with a comonomer bearing two organometallic groups (e.g., bis(boronic acid) or bis(stannane)), conjugated polymers can be assembled. For instance, a Suzuki polycondensation with an aryldiboronic acid would yield a poly(aryl-thiazole) copolymer.

The role of the 2-(trimethylsilyl) group in this context is multifaceted:

Enhanced Solubility: The bulky, lipophilic trimethylsilyl group can improve the solubility of the monomer and the resulting polymer in organic solvents, which is a critical factor for solution-based processing and characterization.

Preserved Reactivity: It can be retained in the final polymer structure, subtly modifying the electronic and morphological properties of the material.

Post-Polymerization Modification: The C-Si bond can potentially be cleaved on the finished polymer backbone to allow for subsequent functionalization, enabling the fine-tuning of polymer properties after its initial synthesis.

Below is a table illustrating potential polycondensation reactions involving this compound.

| Polymerization Reaction | Comonomer Type | Resulting Linkage | Potential Polymer Class |

| Suzuki Polycondensation | Aryl-bis(boronic acid/ester) | Thiazole-Aryl | Poly(thiazole-arylene)s |

| Stille Polycondensation | Aryl-bis(stannane) | Thiazole-Aryl | Poly(thiazole-arylene)s |

| Heck Polycondensation | Divinyl-Aryl | Thiazole-Vinylene-Aryl | Poly(thiazole-vinylene-arylene)s |

| Sonogashira Polycondensation | Diethynyl-Aryl | Thiazole-Ethynylene-Aryl | Poly(thiazole-ethynylene-arylene)s |

While direct examples of polymers synthesized from this specific monomer are not prevalent in the literature, the principles are well-established with analogous building blocks like brominated thiophenes and other heterocycles. d-nb.inforesearchgate.net

Development of Fluorescent Thiazole-Based Tags (as synthetic process)

Thiazole and its derivatives are integral components of many fluorescent molecules, including the well-known Thiazole Orange dye. chim.itnih.gov They often act as electron-accepting units or rigidifying linkers within a larger π-conjugated system. The bifunctional nature of this compound makes it an excellent starting material for the rational design and synthesis of novel fluorescent tags and probes. A typical synthetic strategy involves the sequential modification of the two reactive sites.

A plausible synthetic process to generate a fluorescent thiazole-based tag is as follows:

Reaction at the C2-Position: The trimethylsilyl group can be selectively cleaved under mild conditions (e.g., using a fluoride (B91410) source like TBAF or an acid) to generate a 5-bromothiazole (B1268178). Alternatively, treatment with an organolithium reagent can induce a halogen-metal exchange or, more commonly, the TMS group can be used to direct lithiation at the C2 position, which can then react with a chosen electrophile. For simplicity, let's consider a reaction where the C2 position is first functionalized. For instance, a Negishi or Stille coupling could be performed if the silyl (B83357) group is first converted to a more reactive organometallic species.

Reaction at the C5-Position: With the C2-position now substituted, the C5-bromo group becomes the target for a subsequent cross-coupling reaction. This step is crucial for extending the π-conjugation, a key requirement for fluorescence. Palladium-catalyzed reactions such as the Suzuki, Sonogashira, or Heck reaction are employed to attach aryl, heteroaryl, or alkynyl groups that will form the core of the fluorophore. researchgate.netbeilstein-archives.org

For example, a Suzuki coupling of the C5-bromo position with an electron-rich arylboronic acid (a "push" group) can create a "push-pull" fluorophore architecture, where the thiazole ring acts as the electron-withdrawing "pull" component. This type of structure often exhibits strong fluorescence with large Stokes shifts. researchgate.net

The table below summarizes the synthetic utility of the C5-bromo position for building fluorescent molecules.

| Cross-Coupling Reaction | Reagent Partner | Introduced Fragment | Resulting Fluorophore Type |

| Suzuki Coupling | Arylboronic Acid | Aryl / Heteroaryl | Biaryl, Push-Pull Systems |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Aryl-ethynyl-thiazoles |

| Heck Coupling | Alkene | Vinyl | Stilbene (B7821643) Analogs |

| Buchwald-Hartwig Amination | Amine | Amino | Donor-Acceptor Dyes researchgate.net |

This stepwise approach allows for the construction of a diverse library of fluorescent tags from a single, versatile starting material, where properties like emission wavelength and quantum yield can be systematically tuned. beilstein-archives.org

Role as a Key Intermediate in Total Synthesis of Complex Molecular Targets

In the realm of total synthesis, efficiency and control are paramount. The use of building blocks with "orthogonal" functional groups—groups that can be reacted selectively without interfering with each other—is a powerful strategy. This compound is an exemplary intermediate of this type, offering two distinct reactive handles for sequential C-C bond formation. This capability allows for the controlled, stepwise assembly of highly functionalized thiazole-containing target molecules, such as pharmacologically active compounds or natural products. nih.gov

The synthetic power of this reagent lies in the differential reactivity of its two key sites:

C2-Trimethylsilyl Group: This group serves primarily as a masked carbanion. Treatment with an organolithium reagent like n-butyllithium can generate the 2-lithio-5-bromothiazole species in situ. This potent nucleophile can then be added to a wide range of electrophiles, such as aldehydes, ketones, or esters, to form a new C-C bond at the C2 position. The reaction proceeds cleanly, leaving the C5-bromo group untouched for later manipulation.

C5-Bromo Group: This group is a classic handle for palladium-catalyzed cross-coupling reactions. It is generally unreactive towards the nucleophilic/basic conditions used to functionalize the C2 position. After the C2-substituent has been installed, the C5-position can be addressed. A Suzuki, Stille, Heck, or Sonogashira reaction can be used to introduce a second, different fragment onto the thiazole ring, completing the core structure of the target molecule. nih.gov

A notable example of this strategy is in the synthesis of complex thiazole-based stilbene analogs, which have been investigated as potential DNA topoisomerase IB inhibitors. nih.gov In these syntheses, a 5-bromothiazole core is often functionalized at the C2 position with a side chain that is later elaborated into a styryl group, while the C5-bromo position is used to connect to another aryl moiety, demonstrating the principle of sequential functionalization.

The strategic advantages of using this compound in a synthetic campaign are summarized in the table below.

| Reaction Site | Reagent/Condition | Transformation | Orthogonality |

| C2-SiMe₃ | 1. n-BuLi 2. Electrophile (e.g., R-CHO) | Forms a C-C bond via a nucleophilic 2-thiazolyl anion. | The C5-Br bond is inert to organolithium reagents at low temperatures. |

| C5-Br | Pd Catalyst, Base, Coupling Partner (e.g., Ar-B(OH)₂) | Forms a C-C bond via Pd-catalyzed cross-coupling. | The C2-substituent and thiazole ring are typically stable under these conditions. |

This one-two punch of nucleophilic addition followed by cross-coupling makes this compound a highly valuable and versatile intermediate for the efficient construction of complex, multi-substituted thiazole-containing molecules.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(trimethylsilyl)thiazole, and how can reaction yields be maximized?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclization reactions or functionalization of pre-existing thiazole rings. For this compound, a plausible route involves:

Bromination : Bromine introduction at the 5-position of a 2-substituted thiazole. Evidence suggests that thiazoles with electron-donating groups (e.g., -OH or -NH₂ at position 2) undergo regioselective bromination at position 5 under mild conditions (e.g., Br₂ in CHCl₃) .

Silylation : Trimethylsilyl (TMS) groups can be introduced via nucleophilic substitution or coupling reactions. For example, using trimethylsilyl chloride (TMSCl) with a base like K₂CO₃ in anhydrous solvents (e.g., DMF or THF) under reflux .

Key Considerations :

- Purification : Column chromatography or recrystallization (e.g., using toluene/hexane mixtures) to isolate the product.

- Yield Optimization : Reaction time (e.g., 48 hours for cyclization steps ) and stoichiometric ratios (e.g., excess TMSCl) are critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : The TMS group shows a singlet near δ 0.3 ppm. Thiazole protons (e.g., H-4) appear as distinct singlets or doublets depending on coupling .

- ¹³C NMR : The TMS carbon resonates at ~0 ppm, while the thiazole carbons (C-2 and C-5) appear in the 150–170 ppm range .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks). For brominated compounds, isotopic patterns (¹⁹Br/⁸¹Br) are diagnostic .

IR Spectroscopy : C-Br stretches (~550–600 cm⁻¹) and Si-C bonds (~1250 cm⁻¹) provide structural confirmation .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the electronic properties and reactivity of the thiazole ring?

Methodological Answer: The TMS group is electron-donating via σ-π conjugation, which:

- Stabilizes Electrophilic Substitution : Directs incoming electrophiles to the 5-position of the thiazole ring, as observed in bromination reactions .

- Alters Solubility : Enhances lipophilicity, impacting reaction kinetics in polar solvents (e.g., DMSO vs. THF) .

Experimental Validation : - DFT Calculations : Compare charge distribution in TMS-substituted vs. unsubstituted thiazoles to predict reactivity .

- Kinetic Studies : Monitor reaction rates in Suzuki-Miyaura couplings to quantify electronic effects .

Q. What challenges arise in resolving crystallographic data for this compound derivatives?

Methodological Answer: Crystallographic analysis of TMS-containing thiazoles faces two main hurdles:

Conformational Flexibility : The TMS group’s rotational freedom can lead to disorder in the crystal lattice. Mitigate this by:

- Using low-temperature (e.g., 100 K) X-ray diffraction .

- Co-crystallizing with stabilizing agents (e.g., halogen-bond acceptors) .

Heavy Atom Effects : Bromine’s strong X-ray absorption complicates data collection. Optimize with:

Q. How can computational modeling guide the design of this compound-based bioactive molecules?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., antimicrobial enzymes). Focus on:

- Thiazole’s π-π stacking with aromatic residues .

- TMS’s hydrophobic interactions with binding pockets .

ADMET Prediction : Tools like SwissADME assess pharmacokinetics:

Q. What strategies address contradictions in regioselectivity data for electrophilic substitutions on TMS-thiazoles?

Methodological Answer: Discrepancies in substitution patterns (e.g., bromination at C-4 vs. C-5) often stem from:

Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) can override TMS’s directing influence. Verify via:

- Competitive experiments with isotopic labeling .

- Hammett plots correlating σ values with reaction rates .

Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents (e.g., toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.